molecular formula C26H28N2O4 B2596548 6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634575-78-3

6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2596548
CAS No.: 634575-78-3
M. Wt: 432.52
InChI Key: JCAFZMOHALGGFP-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrrole ring, and various functional groups such as morpholinoethyl and p-tolyl groups

Preparation Methods

The synthesis of 6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the chromeno ring, followed by the introduction of the pyrrole ring through cyclization reactions. The morpholinoethyl and p-tolyl groups are then introduced through substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The functional groups in the compound can undergo substitution reactions, where one group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The formation of the chromeno and pyrrole rings involves cyclization reactions, which are crucial for the synthesis of the compound.

Scientific Research Applications

6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrroles with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

6,7-dimethyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-16-4-6-19(7-5-16)23-22-24(29)20-14-17(2)18(3)15-21(20)32-25(22)26(30)28(23)9-8-27-10-12-31-13-11-27/h4-7,14-15,23H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAFZMOHALGGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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